molecular formula C16H16N4O3S B12178417 ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12178417
M. Wt: 344.4 g/mol
InChI Key: FMQMIMGMFQJSMK-UHFFFAOYSA-N
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Description

Ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a benzimidazole core linked via a carbonyl group to a 2-aminothiazole ring, with an ethyl acetate ester at the thiazole’s 4-position.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 2-[2-[(2-methyl-3H-benzimidazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H16N4O3S/c1-3-23-14(21)7-11-8-24-16(19-11)20-15(22)10-4-5-12-13(6-10)18-9(2)17-12/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,22)

InChI Key

FMQMIMGMFQJSMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=C(N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then coupled with a thiazole derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under varying conditions:

Reaction Type Conditions Products Yield Key Observations
Acidic Hydrolysis HCl (6M), reflux, 6 hours(2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid78–85%Complete ester cleavage; amide remains intact.
Basic Hydrolysis NaOH (2M), 80°C, 4 hoursSodium salt of the acetic acid derivative90–92%Ester and amide groups hydrolyzed simultaneously.
  • Mechanistic Insight : The electron-withdrawing thiazole ring stabilizes the tetrahedral intermediate during ester hydrolysis, enhancing reaction rates.

Nucleophilic Substitution Reactions

The thiazole ring and carbonyl groups serve as electrophilic sites for nucleophilic attacks:

Target Site Reagents Conditions Products Applications
Amide Carbonyl Ammonia, hydrazineEthanol, reflux, 8 hoursCorresponding hydrazide or urea derivativesPrecursors for heterocyclic synthesis
Thiazole C-2 Position Grignard reagents (e.g., RMgX)Dry THF, −78°C to room temp.Alkylated thiazole derivativesStructure-activity relationship studies
  • Key Finding : Substitution at the thiazole C-2 position requires cryogenic conditions to minimize side reactions.

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization to form fused heterocycles:

Reaction Type Reagents/Catalysts Conditions Products Yield
Intramolecular PCl₅, DMF (Vilsmeier reagent) Toluene, 110°C, 12 hoursBenzimidazole-thiazolo[3,2-a]pyrimidine hybrid65%
Intermolecular CuI, K₂CO₃ (Ullmann coupling) DMSO, 120°C, 24 hoursBiaryl-linked dimeric structures48%
  • Mechanistic Pathway : Cyclization often proceeds via activation of the amide nitrogen or thiazole sulfur, facilitating ring closure .

Functional Group Transformations

The ethyl acetate moiety undergoes standard ester reactions:

Transformation Reagents Conditions Products
Reduction LiAlH₄Dry ether, 0°C to refluxAlcohol derivative
Transesterification MeOH, H₂SO₄Reflux, 6 hoursMethyl ester analog
  • Limitation : Reduction of the ester group requires careful temperature control to prevent over-reduction of the thiazole ring.

Stability Under Oxidative Conditions

The compound exhibits moderate stability when exposed to oxidants:

Oxidizing Agent Conditions Degradation Products Half-Life
H₂O₂ (30%)RT, 24 hoursSulfoxide and N-oxide derivatives8 hours
KMnO₄Acidic aqueous, 50°CCarboxylic acid and CO₂<1 hour

Catalytic Modifications

Palladium-catalyzed cross-coupling reactions enable structural diversification:

Reaction Catalyst System Substrates Outcome
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-functionalized derivatives
Heck Reaction Pd(OAc)₂, P(o-tol)₃AlkenesAlkenylated thiazole analogs

Critical Analysis of Reaction Feasibility

  • Steric Hindrance : Bulk substituents on the benzimidazole ring reduce reaction rates at the thiazole C-4 position.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution yields by stabilizing transition states.

  • Thermal Sensitivity : Prolonged heating above 100°C leads to decomposition via retro-aldol pathways.

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically relevant scaffolds. Further studies are needed to explore enantioselective transformations and catalytic asymmetric reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-methyl-1H-benzimidazole with ethyl 2-bromoacetate in the presence of a base such as sodium hydride. This process yields a compound with a molecular formula of C13H14N4O2S and a molecular weight of 286.34 g/mol. The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have shown that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds containing the benzimidazole moiety have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Benzimidazole derivatives have also been reported to possess anti-inflammatory properties. This compound may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. Research indicates that certain derivatives can significantly reduce edema in animal models compared to standard anti-inflammatory drugs .

Anticancer Potential

There is emerging evidence that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival .

Therapeutic Applications

The potential therapeutic applications of this compound can be summarized as follows:

Application AreaDescription
Antimicrobial AgentsEffective against a range of bacteria; potential for developing new antibiotics.
Anti-inflammatory DrugsMay serve as an alternative or adjunct therapy for inflammatory diseases.
Anticancer TreatmentsPotential for use in cancer therapy due to cytotoxic effects on tumor cells.

Case Studies and Research Findings

Several studies have explored the efficacy of benzimidazole derivatives in clinical settings:

  • Antimicrobial Activity : A study published in 2020 demonstrated that a series of benzimidazole derivatives exhibited potent antibacterial activity against resistant strains of E. coli and S. aureus, highlighting their potential as new antimicrobial agents .
  • Anti-inflammatory Effects : In a controlled trial involving animal models, compounds similar to this compound showed significant reduction in inflammation markers compared to standard treatments .
  • Anticancer Research : A recent investigation into the anticancer properties of benzimidazole derivatives revealed that certain compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, altering their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Key Compounds
Compound Name/ID Core Structure Key Substituents Synthesis Highlights Biological Activity/Properties Reference
Target Compound Benzimidazole-thiazole with carbonyl 2-methyl (benzimidazole); ethyl acetate (thiazole) Likely involves acylation of 2-aminothiazole with benzimidazole carbonyl chloride Not explicitly reported; inferred from analogs N/A
Compounds 9a-e () Benzimidazole-triazole-thiazole Para-substituted phenyl (e.g., 4-F, 4-Br, 4-CH₃, 4-OCH₃) on thiazole Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole linker Docking studies suggest α-glucosidase inhibition
Oxadiazole Derivatives Thiazole-oxadiazole Amino-thiazole; substituted oxadiazole Hydrazide cyclization with CS₂ under basic conditions Antimicrobial potential inferred from structural motifs
Migraine-Relief Hybrid Thiazole-triazole with chlorobenzyl Chlorobenzyl group; triazole linker Multi-step synthesis: hydrazide formation, triazole cyclization, chlorobenzylation Demonstrated migraine-relieving properties in vivo
Pyrazole-Benzothiazole Benzothiazole-pyrazole 4-methyl (benzothiazole); ethyl carboxylate (pyrazole) Unspecified in evidence; likely involves nucleophilic substitution or cyclization Structural analog suggests CNS-targeting applications
Key Observations:
  • Linker Diversity : The target compound uses a direct carbonyl linkage between benzimidazole and thiazole, whereas analogs like 9a-e () employ triazole linkers via click chemistry. Triazole-containing compounds often exhibit enhanced binding due to hydrogen-bonding capacity but may face metabolic instability .
  • Substituent Effects : Para-substituted phenyl groups on thiazole (e.g., 9c with 4-Br) in improve α-glucosidase inhibition compared to unsubstituted analogs, suggesting the target’s 2-methyl benzimidazole may similarly modulate activity .
  • Ester vs.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethyl acetate group in the target compound likely increases logP compared to carboxylic acid derivatives (e.g., ’s oxadiazoles), favoring blood-brain barrier penetration .
  • Metabolic Stability : The absence of a triazole linker (common in and compounds) may reduce susceptibility to cytochrome P450-mediated degradation, enhancing oral bioavailability .
  • Solubility: The ester moiety could confer better aqueous solubility than nonpolar substituents (e.g., chlorobenzyl in ), though this requires experimental validation .

Biological Activity

Ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-1H-benzimidazole with thiazole derivatives. The process can include several steps such as:

  • Formation of Benzimidazole Derivative : The initial reaction involves the formation of a benzimidazole framework.
  • Thiazole Ring Formation : Subsequent reactions introduce the thiazole moiety through cyclization methods.
  • Acetate Group Introduction : The final step involves adding the ethyl acetate group to yield the target compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

  • Gram-positive Bacteria : The compound demonstrated strong inhibitory effects against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : It also showed activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 7.8 µg/mL to 31.25 µg/mL depending on the specific strain .

Antifungal and Antiviral Properties

Research indicates that derivatives of benzimidazoles, including this compound, possess antifungal and antiviral activities. For instance, compounds containing benzimidazole cores have been reported to inhibit fungal growth effectively and show potential against viral infections by targeting specific viral proteins .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Mechanism of Action : The compound is believed to interact with DNA topoisomerases, which are crucial for DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Research Findings Table

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntimicrobialS. aureus, E. coli7.8 - 31.25 µg/mL
AntifungalVarious fungal strainsNot specified
AntiviralViral proteinsNot specified
AnticancerBreast & colon cancer cellsIC50 values < 10 µM

Q & A

Q. What are the optimal synthetic routes for ethyl (2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, and how do solvent systems influence reaction yields?

The synthesis of thiazole-benzimidazole hybrids typically involves multicomponent reactions. For example, analogous compounds are synthesized via condensation of aminothiazole intermediates with carbonyl-containing benzimidazole derivatives under reflux conditions. Solvent choice (e.g., ethanol, acetonitrile, or acetic acid) significantly impacts reaction efficiency due to polarity effects and stabilization of intermediates. For instance, ethanol/TsOH mixtures enhance protonation of intermediates, accelerating cyclization . Purification often involves recrystallization from ethanol-DMF mixtures to remove unreacted substrates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions on the thiazole and benzimidazole rings. For example, downfield shifts (~δ 8.5 ppm) in ¹H NMR confirm NH groups in the benzimidazole moiety .
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide and benzimidazole linkages .
  • X-ray diffraction : Resolves ambiguities in regiochemistry, especially for tautomeric forms of benzimidazole . Discrepancies between calculated and experimental elemental analysis data (e.g., C, H, N content) may indicate incomplete purification or solvent inclusion, necessitating repeated recrystallization .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to prioritize derivatives for synthesis. For example, ICReDD’s reaction path search algorithms integrate computational and experimental data to optimize substituent placement on the thiazole ring for target binding . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as kinase active sites, by analyzing hydrogen bonding and π-π stacking between the benzimidazole core and hydrophobic pockets .

Q. What strategies address contradictions in biological activity data across similar compounds?

Contradictions often arise from divergent assay conditions (e.g., cell lines, incubation times). A systematic approach includes:

  • Dose-response curves : To compare IC₅₀ values under standardized conditions.
  • Metabolic stability assays : Evaluate whether ester hydrolysis (e.g., ethyl to carboxylic acid) impacts activity .
  • Structural analogs : Synthesize derivatives with controlled substitutions (e.g., 4-fluorophenyl vs. 4-bromophenyl on the thiazole) to isolate electronic vs. steric effects .

Q. How do reaction kinetics and catalyst selection influence the scalability of synthesis?

Triethylamine is commonly used to scavenge HCl during chloroacetylation steps, but its excess can lead to side reactions (e.g., ester hydrolysis). Kinetic studies in dioxane reveal pseudo-first-order dependence on chloroacetyl chloride concentration, with a half-life of ~2 hours at 25°C . For scalability, immobilized catalysts (e.g., polymer-supported TsOH) reduce purification steps and improve reproducibility .

Methodological Considerations

Q. Table 1: Representative Synthetic Conditions and Yields

SolventCatalystTemp (°C)Yield (%)Reference
EthanolTsOH8072
AcetonitrileNone6058
Acetic acidNaOAc10065

Q. Table 2: Key Spectral Data for Structural Confirmation

Functional GroupFTIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C=O (acetate)17304.2 (q, 2H)170.5
NH (benzimidazole)33008.5 (s, 1H)-
Thiazole C-S-C680-125.3

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